molecular formula C15H27N5O8S3 B12627516 L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine CAS No. 918412-76-7

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine

Cat. No.: B12627516
CAS No.: 918412-76-7
M. Wt: 501.6 g/mol
InChI Key: RESQMSMNWGPYAH-WYCDGMCDSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and three serine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a cyclic structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The hydroxyl groups on the serine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl groups on serine residues.

Major Products

    Oxidation: Formation of disulfide-linked cyclic peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated serine residues.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.

    Industrial Processes: Used in the development of biosensors and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative damage. The cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The serine residues provide additional functional groups for chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-seryl-L-methionyl-L-cysteine: Contains methionine instead of additional serine residues.

    L-Cysteinyl-L-seryl-L-threonyl-L-seryl-L-cysteine: Contains threonine instead of additional serine residues.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is unique due to its specific sequence of amino acids, which allows for the formation of multiple disulfide bonds and provides a versatile platform for studying protein folding and stability. The presence of three serine residues also offers additional sites for chemical modifications, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

918412-76-7

Molecular Formula

C15H27N5O8S3

Molecular Weight

501.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H27N5O8S3/c16-6(3-29)11(23)19-9(4-30)14(26)18-7(1-21)12(24)17-8(2-22)13(25)20-10(5-31)15(27)28/h6-10,21-22,29-31H,1-5,16H2,(H,17,24)(H,18,26)(H,19,23)(H,20,25)(H,27,28)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

RESQMSMNWGPYAH-WYCDGMCDSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)N)O

Origin of Product

United States

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